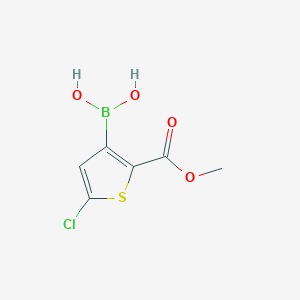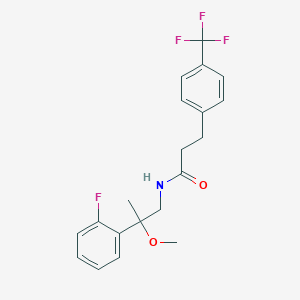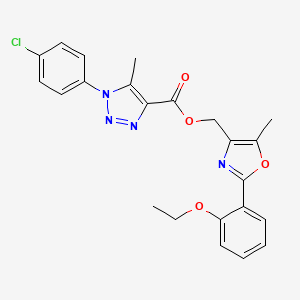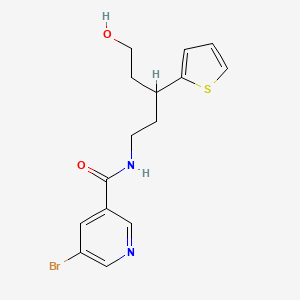
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid" is a boronic acid derivative that is likely to exhibit interesting chemical properties due to the presence of a thiophene ring, a chloro substituent, a methoxycarbonyl group, and a boronic acid moiety. Boronic acids are known for their ability to form reversible covalent complexes with diols and are widely used in various chemical reactions, including Suzuki coupling and in the recognition of carbohydrates .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they do provide insights into related compounds. For instance, the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide leads to the formation of a compound with a methoxycarbonyl group adjacent to a thiophene ring, which is structurally similar to the compound of interest . Additionally, the reactions of 2-chlorothiophene with different reagents result in various dimeric products, suggesting that chlorothiophenes can undergo complex transformations .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the structure of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate was confirmed through this method . This indicates that similar analytical techniques could be employed to determine the precise structure of this compound, which would be essential for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Boronic acids are known for their role in diol recognition and complex formation. The paper on 3-methoxycarbonyl-5-nitrophenyl boronic acid demonstrates the high affinity of certain boronic acids for diols at neutral pH . This suggests that this compound could potentially be used in similar applications, such as in the recognition of sugars or in the formation of boronate esters with diols.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. For example, the kinetics and mechanism of complex formation with boronic acids can be studied in different media, as shown in the study of the boron-2-hydroxy-4-methoxy-4'-chlorobenzophenone complex in sulfuric acid . Such studies provide valuable information on the behavior of boronic acids under various conditions, which could be relevant for understanding the properties of this compound.
Scientific Research Applications
Fluorescence Quenching Studies
5-Chloro-2-methoxyphenylboronic acid (5CMPBA), a derivative of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid, has been studied for its fluorescence quenching properties in alcohols at room temperature. These studies have utilized steady-state fluorescence measurements and aniline as a quencher. The findings revealed a negative deviation in the Stern–Volmer plots, interpreted as evidence of conformational changes in the ground state of the solutes due to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Boronic Acid Derivatives in Bioorganic Chemistry
Boronic acids, including this compound derivatives, have been explored for their ability to bind to diols. Studies have shown that these compounds can bind to catechol dyes and fructose with high affinity, suggesting a potential role in diol and carbohydrate recognition. This research implies significant applications in bioorganic and medicinal chemistry (Mulla et al., 2004).
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of boronic acid derivatives, including those related to this compound, in the synthesis of various organic compounds. For instance, they have been used as starting materials in Suzuki−Miyaura, Negishi, and Murahashi protocols to synthesize aryl-substituted indenes and cyclopenta[b]thiophenes. These compounds are important for further synthesis in organic and organometallic chemistry, particularly in creating highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).
Antifungal Activity
Derivatives of this compound have shown promising results in antifungal applications. Specifically, compounds like 5-arylamino-6-chloro-2-(methoxycarbonyl)-4,7-dioxobenzo[b]thiophenes have exhibited potent antifungal activity against Candida species, highlighting the potential of these compounds in developing new antifungal agents (Ryu et al., 2005).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for this process .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
(5-chloro-2-methoxycarbonylthiophen-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRQHBUIRVDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)
![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)


![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)
![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)
![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)